molecular formula C13H18N2O B566674 N-Methyl-3-(piperidin-4-YL)benzamide CAS No. 1221279-03-3

N-Methyl-3-(piperidin-4-YL)benzamide

Cat. No.: B566674
CAS No.: 1221279-03-3
M. Wt: 218.3
InChI Key: XLFOXUXXHLPLOD-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-4-YL)benzamide is a chemical compound with the molecular formula C13H18N2O It is a benzamide derivative that contains a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-4-YL)benzamide typically involves the reaction of 3-piperidin-4-ylbenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-piperidin-4-ylbenzoic acid and methylamine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(piperidin-4-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Methyl-3-piperidin-4-ylbenzoic acid.

    Reduction: Formation of N-Methyl-3-piperidin-4-ylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Methyl-3-(piperidin-4-YL)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

N-Methyl-3-(piperidin-4-YL)benzamide can be compared with other benzamide derivatives and piperidine-containing compounds. Some similar compounds include:

    N-Methyl-3-piperidin-4-ylbenzoic acid: Similar structure but with a carboxylic acid group.

    N-Methyl-3-piperidin-4-ylbenzylamine: Similar structure but with an amine group.

    Piperidine: The core structure without the benzamide moiety.

Uniqueness

This compound is unique due to its specific combination of a benzamide moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-3-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOXUXXHLPLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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